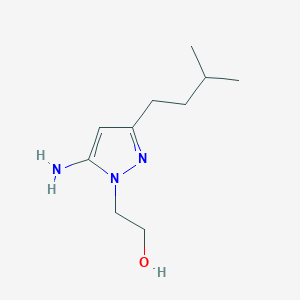

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol

Description

2-(5-Amino-3-isopentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a hydroxyl-containing ethyl chain at the 1-position, an isopentyl group (3-methylbutyl) at the 3-position, and an amino group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets. Limited commercial availability of this compound (discontinued as per CymitQuimica ) suggests its niche research applications, though synthetic protocols for analogous pyrazoles (e.g., thiophene- or nitro-substituted variants) are well-documented .

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

2-[5-amino-3-(3-methylbutyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C10H19N3O/c1-8(2)3-4-9-7-10(11)13(12-9)5-6-14/h7-8,14H,3-6,11H2,1-2H3 |

InChI Key |

WTPJLKHNFCLPDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=NN(C(=C1)N)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-(5-Amino-3-isopentyl-1H-pyrazol-1-yl)ethan-1-ol involves the alkylation of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide. This reaction introduces the hydroxyethyl moiety at the N-1 position of the pyrazole ring. The overall reaction can be summarized as:

$$

\text{3-isopentyl-1H-pyrazole-5-amine} + \text{ethylene oxide} \rightarrow \text{2-(5-Amino-3-isopentyl-1H-pyrazol-1-yl)ethan-1-ol}

$$

This reaction typically requires controlled temperature and pressure to avoid side reactions and ensure high selectivity toward the N-alkylated product.

Industrial Scale Synthesis

Industrial production of this compound involves:

- Use of high-purity starting materials, such as 3-isopentyl-1H-pyrazole-5-amine.

- Controlled addition of ethylene oxide under pressure in a reactor vessel.

- Optimization of reaction parameters including temperature (often mild heating around 40–80°C), reaction time, and solvent choice (commonly polar aprotic solvents or neat conditions).

- Post-reaction purification steps such as recrystallization or chromatographic separation to achieve high purity.

The industrial process emphasizes yield optimization and cost-effectiveness, often achieving yields above 80% with purity exceeding 95% after purification.

Alternative Synthetic Strategies

Research literature suggests alternative synthetic approaches to amino-substituted pyrazoles, which may be adapted for this compound:

- Condensation of substituted hydrazines with β-ketoesters or enones, followed by cyclization under basic conditions (e.g., triethylamine in ethanol) to form the pyrazole ring.

- Subsequent N-alkylation with ethylene oxide or related epoxides to introduce the hydroxyethyl substituent.

- Purification by column chromatography (silica gel, ethyl acetate/hexane mixtures) and recrystallization from polar solvents such as 2-propanol.

These methods allow for structural variation and may improve regioselectivity and yield depending on substituent steric and electronic effects.

Decarboxylation Route (Patent Method)

A patented method for related 5-amino-1-(2'-hydroxyethyl)pyrazole derivatives involves:

- Preparation of a carboxylated intermediate (II).

- Heating the water-wet intermediate at 100–170°C to induce decarboxylation, releasing CO₂ and forming 5-amino-1-(2'-hydroxyethyl)pyrazole (III).

- Isolation of the product by acid salt formation and purification steps.

This approach may be adapted for the isopentyl-substituted analogue by starting from appropriately substituted precursors.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3-isopentyl-1H-pyrazole-5-amine | High purity required |

| Alkylating Agent | Ethylene oxide | Handled under pressure, reactive |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or neat | Solvent choice affects reaction rate |

| Temperature | 40–80°C | Mild heating to control side reactions |

| Reaction Time | Several hours (3–8 h) | Monitored by TLC or NMR |

| Base | Sometimes triethylamine or other bases | Facilitates cyclization in alternative routes |

| Purification | Recrystallization, silica gel chromatography | Ensures >95% purity |

Characterization and Purity Confirmation

Analytical techniques used to confirm the structure and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR shows characteristic pyrazole protons (~6.0 ppm) and hydroxyethyl CH₂ groups (~3.9–4.2 ppm).

- ^13C NMR confirms pyrazole carbons and side chain carbons (e.g., 153.6 ppm for pyrazole C=N).

- Infrared (IR) Spectroscopy :

- NH₂ stretch near 3326 cm⁻¹.

- OH stretch near 3131 cm⁻¹.

- Mass Spectrometry (ESI-MS) :

- Molecular ion peak at m/z 189 ([M+H]^+).

- Elemental Analysis :

- Confirms C, H, N ratios consistent with C₁₀H₁₉N₃O formula.

- Melting Point and Recrystallization Behavior :

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation with ethylene oxide | Reaction of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide under mild heating | Direct, high yield, straightforward | Requires handling of ethylene oxide |

| Hydrazine condensation + cyclization | Condensation of substituted hydrazines with β-ketoesters/enones, cyclization, then alkylation | Flexible for analogues, good regioselectivity | Multi-step, longer reaction times |

| Decarboxylation of carboxylated intermediate (patent) | Heating water-wet intermediate to remove CO₂, isolate hydroxyethyl pyrazole | Useful for related compounds, scalable | Requires precursor synthesis, high temperature |

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)acetaldehyde.

Reduction: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethanamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-(5-Amino-3-isopentyl-1H-pyrazol-1-yl)ethan-1-ol vary primarily in substituents at the 3- and 4-positions of the pyrazole ring. Below is a detailed comparison:

Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional Group Impact Analysis

- Lipophilicity : The isopentyl group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., methyl, ethyl) or aromatic substituents (e.g., thiophene) . This property may enhance membrane permeability but reduce aqueous solubility.

- In contrast, amino and hydroxyl groups are electron-donating, stabilizing the pyrazole ring.

- Biological Interactions : Thiophene-containing analogs () may engage in aromatic stacking, while fluoro substituents () improve metabolic stability by resisting oxidative degradation.

Q & A

Q. How does the compound’s stability vary under storage conditions (e.g., light, temperature)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.